

Application Notes and Protocols for Disialo-Asn in Nucleic Acid Modification

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Compound of Interest

Compound Name: *Disialo-Asn*

Cat. No.: *B12389353*

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Introduction

Disialo-Asn, a complex N-glycan glycopeptide, presents a promising avenue for the targeted delivery of nucleic acid-based therapeutics.^{[1][2][3]} Its terminal sialic acid and underlying galactose residues are recognized by the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. This specific interaction facilitates receptor-mediated endocytosis, enabling the selective uptake of **Disialo-Asn**-conjugated nucleic acids, such as small interfering RNAs (siRNAs), into liver cells. This targeted approach has the potential to enhance the therapeutic efficacy and reduce off-target effects of oligonucleotide drugs.^[4]

These application notes provide a comprehensive overview of the methodologies for the synthesis, purification, and characterization of **Disialo-Asn**-modified nucleic acids, as well as protocols for evaluating their biological activity. While specific literature on **Disialo-Asn** conjugation is limited, the following protocols are based on well-established methods for the synthesis and evaluation of similar glycoconjugate-oligonucleotide complexes, particularly those involving N-acetylgalactosamine (GalNAc).^[5]

Data Presentation

Table 1: Quantitative Comparison of Unmodified vs. **Disialo-Asn**-Modified siRNA

Parameter	Unmodified siRNA	Disialo-Asn-siRNA Conjugate
Binding Affinity to ASGPR (Kd)	Not Applicable	Estimated in the low nanomolar range
Cellular Uptake in Hepatocytes (fluorescence intensity)	Low	Significantly Increased
In Vitro Gene Silencing (IC50)	Micromolar range	Nanomolar to sub-nanomolar range
In Vivo Gene Silencing in Liver (ED50)	High (mg/kg)	Low (mg/kg)
Nuclease Stability (t1/2 in serum)	Minutes	Hours to Days (with backbone modifications)

Note: The data presented are representative values based on studies with analogous GalNAc-siRNA conjugates and are intended for comparative purposes. Actual values for **Disialo-Asn** conjugates would require experimental determination.

Experimental Protocols

Protocol 1: Synthesis of Disialo-Asn-Modified Oligonucleotides via Phosphoramidite Chemistry

This protocol outlines the solid-phase synthesis of an oligonucleotide with a **Disialo-Asn** moiety conjugated to the 5'-end of the sense strand of an siRNA duplex. This process requires the initial synthesis of a **Disialo-Asn** phosphoramidite building block.

1.1. Synthesis of Disialo-Asn Phosphoramidite (Conceptual Outline)

Due to the complexity of **Disialo-Asn**, a chemoenzymatic approach is likely required for its synthesis. The general strategy involves:

- Chemical Synthesis of a Linker-Functionalized Asparagine: An asparagine residue is chemically modified with a linker arm that terminates in a primary hydroxyl group. This hydroxyl group will be the site of phosphoramidite formation.

- Enzymatic Glycosylation: A series of glycosyltransferases are used to sequentially add the monosaccharide units to the asparagine-linker conjugate to build the full Disialo-glycan structure.
- Phosphitylation: The terminal hydroxyl group of the linker is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final **Disialo-Asn** phosphoramidite.

1.2. Automated Solid-Phase Oligonucleotide Synthesis

Standard phosphoramidite chemistry is used for the automated synthesis of the oligonucleotide sequence on a solid support.

- Materials:
 - DNA/RNA synthesizer
 - Controlled pore glass (CPG) solid support
 - Standard DNA/RNA phosphoramidites (A, C, G, T/U) with protecting groups
 - **Disialo-Asn** phosphoramidite
 - Activator solution (e.g., 5-ethylthio-1H-tetrazole)
 - Capping reagents (acetic anhydride and N-methylimidazole)
 - Oxidizing agent (iodine solution)
 - Deblocking solution (trichloroacetic acid in dichloromethane)
 - Anhydrous acetonitrile
- Procedure:
 - The synthesis is initiated with the 3'-most nucleotide of the sense strand attached to the CPG support.

- The synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation, which are repeated for each nucleotide addition.
- For the final coupling step at the 5'-end, the **Disialo-Asn** phosphoramidite is used. Due to its larger size, an extended coupling time (e.g., 15-30 minutes) is recommended to ensure high coupling efficiency.
- Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

1.3. Purification and Characterization

- Purification: The crude **Disialo-Asn**-oligonucleotide conjugate is purified by high-performance liquid chromatography (HPLC). A reverse-phase column is typically used, and the product is eluted with a gradient of acetonitrile in a triethylammonium acetate buffer.
- Characterization: The purified conjugate is characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight.

Protocol 2: In Vitro Evaluation of Disialo-Asn-siRNA Conjugates

2.1. Cellular Uptake Assay

This assay quantifies the uptake of the siRNA conjugate into target cells.

- Materials:
 - Hepatocyte cell line (e.g., HepG2)
 - Fluorescently labeled **Disialo-Asn**-siRNA (e.g., with Cy3 or Cy5)
 - Control fluorescently labeled unmodified siRNA
 - Cell culture medium and supplements
 - Flow cytometer or fluorescence microscope

- Procedure:
 - Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
 - Treat the cells with varying concentrations of the fluorescently labeled **Disialo-Asn**-siRNA and control siRNA.
 - Incubate for a defined period (e.g., 4, 12, or 24 hours).
 - Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound siRNA.
 - Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, or visualize the uptake using a fluorescence microscope.

2.2. Gene Silencing Assay

This assay measures the ability of the siRNA conjugate to knockdown the expression of a target gene.

- Materials:
 - Hepatocyte cell line expressing the target gene
 - **Disialo-Asn**-siRNA targeting the gene of interest
 - Control siRNAs (unmodified and non-targeting)
 - Reagents for quantitative real-time PCR (qRT-PCR) or a protein quantification method (e.g., Western blot, ELISA)
- Procedure:
 - Seed hepatocytes in a multi-well plate.
 - Transfect the cells with the **Disialo-Asn**-siRNA and control siRNAs at various concentrations.

- Incubate the cells for 24-72 hours to allow for gene knockdown.
- Harvest the cells and extract either total RNA or protein.
- Quantify the mRNA levels of the target gene using qRT-PCR or the protein levels using an appropriate protein analysis method.
- Calculate the IC50 value for gene silencing.

Protocol 3: Nuclease Stability Assay

This protocol assesses the stability of the **Disialo-Asn**-modified oligonucleotide in the presence of nucleases.

- Materials:

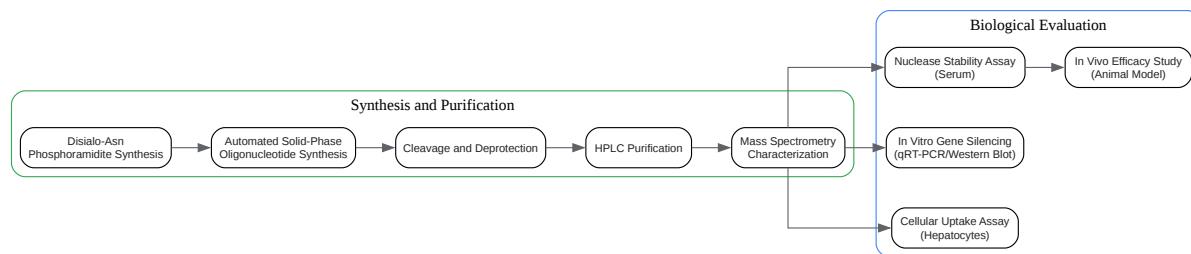
- **Disialo-Asn**-oligonucleotide
- Unmodified oligonucleotide (control)
- Human serum or a specific nuclease solution
- Gel electrophoresis equipment (e.g., polyacrylamide gel)
- Staining agent (e.g., SYBR Gold)

- Procedure:

- Incubate the **Disialo-Asn**-oligonucleotide and the unmodified control with human serum (e.g., 50% v/v) at 37°C.
- Take aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).
- Stop the degradation reaction by adding a denaturing loading buffer and freezing the samples.
- Run the samples on a polyacrylamide gel to separate the intact oligonucleotide from its degradation products.

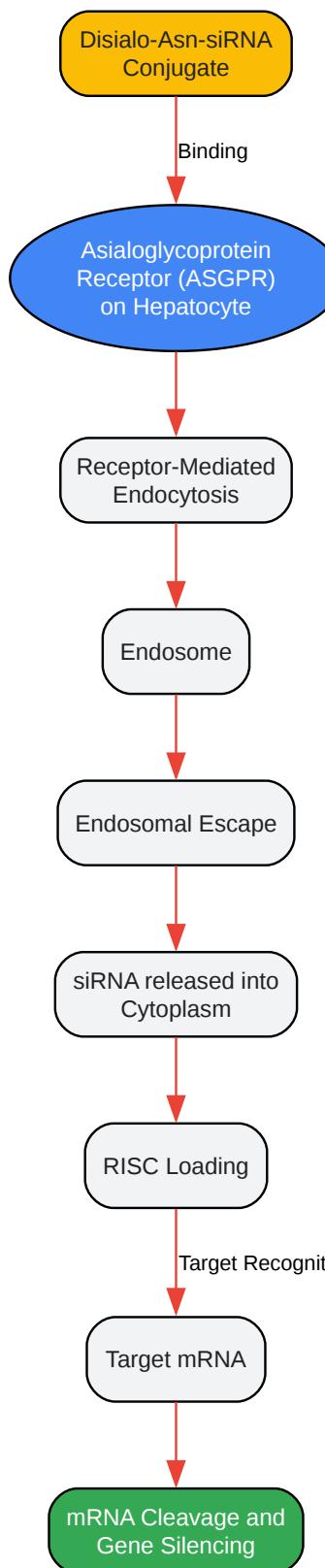
- Stain the gel and visualize the bands. The intensity of the band corresponding to the full-length oligonucleotide is quantified to determine the degradation rate and half-life.

Mandatory Visualizations



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Caption: Experimental workflow for the synthesis and evaluation of **Disialo-Asn**-modified nucleic acids.



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Caption: Targeted delivery and mechanism of action of a **Disialo-Asn**-siRNA conjugate in hepatocytes.

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